1-Methoxythianthrene
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Overview
Description
1-Methoxythianthrene is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS2 It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Preparation Methods
1-Methoxythianthrene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxybenzene with S-diimidated 1,2-benzenedithiol in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This method yields π-extended thianthrene derivatives in 21-87% yields .
Chemical Reactions Analysis
1-Methoxythianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Methoxythianthrene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound’s redox properties make it useful in studying electron transfer processes.
Industry: Used in the development of organic electronic materials and supramolecular chemistry.
Mechanism of Action
The mechanism of action of 1-Methoxythianthrene involves its redox behavior and cationic-state capability. The compound can reversibly transform between bent and planar structures, which is crucial for its electron-donating properties and intersystem crossing. These properties make it valuable in supramolecular chemistry and the development of organic chemical reactions .
Comparison with Similar Compounds
1-Methoxythianthrene can be compared to other thianthrene derivatives, such as:
Thianthrene: The parent compound with similar redox properties but without the methoxy group.
1,2-Dimethoxythianthrene: A derivative with two methoxy groups, offering different electronic properties.
Thianthrene-5,10-dioxide: An oxidized form with distinct chemical reactivity. The uniqueness of this compound lies in its specific redox behavior and structural properties, which make it suitable for various applications.
Properties
CAS No. |
109014-97-3 |
---|---|
Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-methoxythianthrene |
InChI |
InChI=1S/C13H10OS2/c1-14-9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3 |
InChI Key |
GOBVYINQRVPRKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3S2 |
Origin of Product |
United States |
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